2-(4-methyl-1H-pyrazol-1-yl)butanamide
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Overview
Description
2-(4-Methyl-1H-pyrazol-1-yl)butanamide is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)butanamide typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction yields regioisomeric pyrazoles, which can be separated and purified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound involve bulk custom synthesis and procurement . Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality control through techniques such as NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1H-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled conditions to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methyl-1H-pyrazol-1-yl)butanamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antileishmanial and antimalarial activities.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to fit into the active site of certain enzymes, leading to inhibition of their activity . This interaction is characterized by strong hydrophobic interactions and lower binding free energy, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-7(8(9)12)11-5-6(2)4-10-11/h4-5,7H,3H2,1-2H3,(H2,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLKZWXHLAQFON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1C=C(C=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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